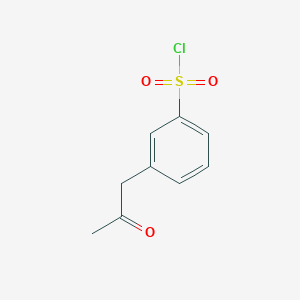
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features a tetra-substituted oxazole ring with phenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chiral amino alcohol with a phenyl-substituted ketone in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydrooxazole derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and protein folding.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The phenyl groups enhance its stability and facilitate interactions with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole: The enantiomer of the compound with similar properties but different chiral configuration.
2,4,5-Triphenyl-4,5-dihydrooxazole: Lacks one phenyl group, resulting in different reactivity and applications.
2,4,5,5-Tetraphenyl-1,3-oxazole: A structural isomer with distinct chemical behavior.
Uniqueness
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of four phenyl groups, which confer enhanced stability and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C27H21NO |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4S)-2,4,5,5-tetraphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H/t25-/m0/s1 |
InChI Key |
UNNYKNMHFWMHCG-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)
![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)





![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)

![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)

